Metoclopramide

Overview

Description

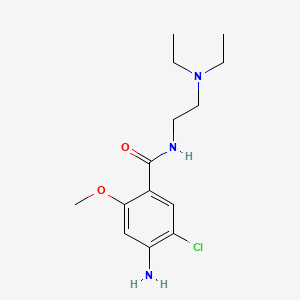

Chemical Structure and Mechanism of Action

Metoclopramide (C₁₄H₂₂ClN₃O₂·HCl·H₂O) is a chlorinated benzamide derivative structurally related to procainamide but devoid of local anesthetic properties . It acts as a dopamine D₂ receptor antagonist and a serotonin 5-HT₄ receptor agonist, enhancing gastrointestinal motility and exerting antiemetic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metoclopramide can be synthesized through various methods. One common method involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethyl-2-chloroethylamine in the presence of a base to form the intermediate compound, which is then converted to this compound through further reactions .

Industrial Production Methods

Industrial production of this compound typically involves the preparation of this compound hydrochloride. The process includes dissolving this compound in tartaric acid solution, followed by the addition of sodium pyrosulfite and sodium acetate solution to adjust the pH. The solution is then filtered and subjected to various purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Metoclopramide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at the aromatic ring or other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Scientific Research Applications

Pharmacological Overview

Metoclopramide acts primarily as an antagonist at dopamine D2 receptors and has additional effects on serotonin receptors (5HT3 and 5HT4). This dual action enhances gastrointestinal motility and reduces nausea and vomiting by blocking signals in the chemoreceptor trigger zone of the brain.

Clinical Applications

This compound is utilized in several clinical scenarios:

-

Gastrointestinal Disorders

- Diabetic Gastroparesis : Approved for the treatment of diabetic gastroparesis, this compound improves gastric emptying and alleviates symptoms like nausea and vomiting .

- Gastroesophageal Reflux Disease (GERD) : It is indicated for patients who do not respond to conventional therapies, helping to reduce reflux symptoms .

-

Nausea and Vomiting

- Chemotherapy-Induced Nausea and Vomiting (CINV) : this compound is used to prevent nausea associated with chemotherapy, although it may be less effective than other agents like 5-HT3 antagonists .

- Postoperative Nausea and Vomiting : It is administered to prevent nausea following surgery when nasogastric suction is not feasible .

- Off-Label Uses

Case Study 1: Diabetic Gastroparesis

A multicenter placebo-controlled trial demonstrated that this compound significantly reduced symptoms of nausea, vomiting, and postprandial fullness in patients with diabetic gastroparesis. The study involved 40 patients over three weeks, showing statistically significant improvements compared to placebo .

Case Study 2: Acute Dystonia

A recent report highlighted two adolescents who developed acute dystonia after this compound administration. Both cases involved symptoms such as muscle spasms and abnormal eye movements, underscoring the need for careful monitoring of extrapyramidal side effects associated with this medication .

Case Study 3: Pregnancy Safety

A meta-analysis involving over 33,000 pregnant women found no significant association between first-trimester this compound use and major congenital malformations, supporting its safety during early pregnancy .

Summary of Findings

The applications of this compound are extensive, particularly in managing gastrointestinal disorders and preventing nausea in various clinical settings. However, awareness of potential side effects, including acute dystonia and tardive dyskinesia with prolonged use, is crucial for safe administration.

Data Table: Summary of Clinical Applications

Mechanism of Action

Metoclopramide exerts its effects primarily by antagonizing dopamine D2 receptors in the central nervous system. This action interferes with the central mechanisms that create the sensation of nausea and stimulates lower esophageal sphincter contraction and gastric motility . Additionally, this compound acts as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, further contributing to its prokinetic effects .

Comparison with Similar Compounds

Clinical Uses

- Gastroparesis : Accelerates gastric emptying by increasing lower esophageal sphincter tone and promoting antral contractions .

- Nausea/Vomiting : Used in chemotherapy-induced nausea, postoperative nausea, and migraine-associated vomiting .

- Diagnostic Aid: Facilitates nasoduodenal intubation and improves radiological imaging of the gastrointestinal tract .

Pharmacokinetics

- Metabolism : Primarily hepatic, via glucuronidation and oxidation. Unlike domperidone, metoclopramide is a weak substrate of P-glycoprotein (P-gp), leading to higher blood-brain barrier (BBB) penetration .

- Excretion : Renal (85%), with an elimination half-life of 4–6 hours .

Domperidone

Mechanism : Selective dopamine D₂ receptor antagonist without 5-HT₄ activity .

Key Differences :

- BBB Penetration : Domperidone is a strong P-gp substrate, minimizing CNS exposure and reducing EPS/TD risk .

- Clinical Use : Preferred for chronic nausea in Parkinson’s disease due to fewer CNS side effects .

- Safety : Associated with QT prolongation and cardiac arrhythmias, unlike this compound .

Table 1: this compound vs. Domperidone

| Parameter | This compound | Domperidone |

|---|---|---|

| D₂ Receptor Affinity | High | High |

| 5-HT₄ Activity | Agonist | None |

| BBB Penetration | High (weak P-gp substrate) | Low (strong P-gp substrate) |

| CNS Side Effects | EPS, TD | Rare |

| Cardiac Risks | None | QT prolongation |

| Preferred Use | Acute gastroparesis | Chronic nausea in Parkinson’s |

Cisapride

Key Differences:

- Efficacy : More potent than this compound in enhancing gastric motility (pA₂ = 8.5 vs. 7.4) .

- Safety : Withdrawn in many countries due to fatal arrhythmias (torsades de pointes) .

Table 2: Receptor Antagonism Comparison

| Compound | pA₂ (5-HT Receptor) | Antagonism Type |

|---|---|---|

| This compound | 7.4 | Non-competitive |

| Cisapride | 8.5 | Competitive |

| ICS 205-930 | 7.0 | Competitive |

Ondansetron

Mechanism : Selective 5-HT₃ receptor antagonist .

Key Differences :

- Use : First-line for chemotherapy-induced nausea; lacks prokinetic effects.

- Efficacy : Comparable to this compound in acute migraine treatment but with fewer EPS .

Sulpiride

Mechanism : D₂/D₃ antagonist with antipsychotic properties .

Key Differences :

Research Findings and Clinical Implications

P-glycoprotein Interactions

This compound’s weak P-gp substrate status explains its higher BBB penetration compared to domperidone. In vitro studies show domperidone has an efflux ratio of 87.5 (rodent P-gp) vs. 1.6 for this compound, indicating greater brain exposure for the latter .

Tardive Dyskinesia Risk

A retrospective review of 5 million patients identified only one case of TD linked to this compound, emphasizing its rarity but dose-dependent risk .

Metabolic Stability

[¹¹C]this compound PET studies confirm its metabolism is unaffected by CYP inducers (e.g., carbamazepine), ensuring consistent pharmacokinetics across populations .

Biological Activity

Metoclopramide is a widely used medication primarily known for its antiemetic properties. It functions as a dopamine D2 receptor antagonist and has significant effects on gastrointestinal motility. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and associated case studies.

This compound exerts its effects through multiple pathways:

- Dopamine Receptor Antagonism : It primarily antagonizes dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which reduces nausea and vomiting by inhibiting signals that trigger these sensations .

- Serotonin Receptor Interaction : this compound also acts as an antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors. This dual action enhances gastrointestinal motility by increasing acetylcholine release, thereby improving lower esophageal sphincter tone and gastric emptying .

- Gastrointestinal Motility : The drug promotes gastric emptying without significantly increasing secretions from the biliary, gastric, or pancreatic systems. This property makes it effective in treating conditions like diabetic gastroparesis .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

Clinical Applications

This compound is indicated for various conditions, including:

- Nausea and Vomiting : Particularly effective in gastroesophageal reflux disease (GERD) and chemotherapy-induced nausea and vomiting (CINV) .

- Gastroparesis : Shown to improve symptoms such as nausea, vomiting, and early satiety in diabetic patients .

- Chronic Intractable Hiccups (CIH) : Some studies suggest its effectiveness in managing CIH, although more data is needed for conclusive evidence .

Adverse Effects

Despite its benefits, this compound can cause various side effects due to its antidopaminergic activity:

- Extrapyramidal Symptoms : These include tardive dyskinesia, acute dystonia, and akathisia, particularly with prolonged use or high doses .

- Other Side Effects : Commonly reported adverse effects include drowsiness, diarrhea, hypotension, and movement disorders .

Case Study 1: Effectiveness in CIH

A retrospective study involving 96 patients evaluated the long-term effectiveness of this compound for CIH. Out of 14 eligible patients, six continued treatment for an average of 27 months with notable improvements on various clinical scales. However, eight patients discontinued treatment after a mean duration of eight months due to side effects .

Case Study 2: Acute Dystonic Reaction

A case report described a 17-year-old male who developed acute dystonia after receiving this compound for gastroenteritis. Symptoms included facial grimacing and muscle spasms following administration of the drug. The reaction was resolved with diazepam, highlighting the potential for acute adverse effects even with standard dosing regimens .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the pharmacokinetics of metoclopramide, and what methodological considerations are critical for reproducibility?

- Answer: Rodent models and human clinical trials are standard for pharmacokinetic studies. Key considerations include dosing consistency (e.g., mg/kg adjustments for interspecies differences), plasma concentration monitoring via HPLC or LC-MS , and controlling variables like fasting status, which affects absorption rates. For reproducibility, methods must specify sample collection intervals, storage conditions, and validation of analytical techniques (e.g., calibration curves, recovery rates) .

Q. How do researchers standardize safety assessments for this compound in clinical trials, particularly regarding extrapyramidal symptoms (EPS)?

- Answer: Safety protocols typically include standardized scales such as the Simpson-Angus Scale (SAS) or Barnes Akathisia Rating Scale (BARS) to quantify EPS. Trials should stratify participants by risk factors (e.g., age, renal impairment) and document baseline neurological assessments. Blinded adjudication committees are recommended to reduce bias in adverse event reporting .

Q. What are the methodological best practices for conducting systematic reviews on this compound’s efficacy, such as in post-pyloric tube placement?

- Answer: Follow PRISMA guidelines for study selection, ensuring inclusion criteria specify RCTs with parallel designs and explicit outcome measures (e.g., success rate of tube placement). Exclude studies combining this compound with other prokinetics. Risk-of-bias tools (e.g., Cochrane ROB 2.0) should assess randomization, blinding, and attrition .

Advanced Research Questions

Q. How can interrupted time-series analysis (ITSA) resolve conflicting data on this compound utilization trends before and after regulatory safety warnings?

- Answer: ITSA controls for pre-intervention trends and seasonal variability. For example, segmented regression models can quantify changes in prescription rates post-warning, adjusting for confounders like concurrent drug policies. Data should be aggregated at consistent intervals (e.g., monthly) and validated against control groups (e.g., domperidone users) .

Q. What statistical approaches address heterogeneity in meta-analyses of this compound’s cardiovascular risks across observational studies?

- Answer: Random-effects models account for between-study variance. Sensitivity analyses should exclude outlier studies (e.g., those with incomplete adjustment for comorbidities like diabetes). Subgroup analyses by dosage (e.g., >30 mg/day vs. lower doses) and study design (cohort vs. case-control) can clarify risk profiles .

Q. How do researchers design ethically compliant studies to evaluate this compound’s teratogenic potential in pregnancy, given existing animal model limitations?

- Answer: Retrospective cohort studies using registries (e.g., FDA’s FAERS) are preferred over prospective trials. Propensity score matching adjusts for confounders like maternal age and comorbidities. Researchers must comply with data anonymization standards and disclose limitations in extrapolating animal teratogenicity data to humans .

Q. Data Contradiction and Resolution

Q. How should conflicting results between RCTs and observational studies on this compound’s association with tardive dyskinesia be reconciled?

- Answer: Apply the Bradford Hill criteria (e.g., temporality, dose-response) to assess causality. RCTs may underreport rare long-term effects due to short follow-up periods, whereas observational studies might overestimate risk due to confounding by indication. Pooled analysis using individual participant data (IPD) meta-analysis is ideal .

Q. What methodologies mitigate bias in comparative effectiveness studies of this compound versus domperidone for gastroparesis?

- Answer: Use active comparator designs with propensity score matching to balance baseline characteristics. Adjust for immortal time bias in retrospective cohorts and employ intention-to-treat analysis in RCTs. Sensitivity analyses should test robustness against unmeasured confounders (e.g., socioeconomic factors affecting prescribing patterns) .

Q. Methodological Innovation

Q. What novel biomarkers or imaging techniques are being explored to quantify this compound’s dopaminergic effects in the CNS?

- Answer: PET imaging with D2/D3 receptor ligands (e.g., [11C]raclopride) can visualize receptor occupancy. Concurrent fMRI may correlate receptor binding with functional connectivity changes. Methodological challenges include standardizing scan timing relative to drug administration and controlling for endogenous dopamine fluctuations .

Q. How can machine learning improve pharmacovigilance signal detection for this compound-related adverse events in large databases?

- Answer: Natural language processing (NLP) algorithms can mine unstructured EHR data for terms like "dystonia" or "akathisia." Supervised models (e.g., random forests) trained on labeled FAERS data improve signal specificity. Validation requires benchmarking against gold-standard clinician adjudication .

Properties

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2576-84-3 (di-hydrochloride), 54143-57-6 (mono-hydrochloride, mono-hydrate), 7232-21-5 (mono-hydrochloride) | |

| Record name | Metoclopramide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045169 | |

| Record name | Metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystal; decomposes at 145 °C. Solubility at 25 °C (g/100 mL): water 48; ethanol (95%) 9; absolute ethanol 6; benzene 0.10; chloroform 0.10. Stable in acidic solutions. Unstable in strongly alkaline solutions. /Metoclopramide Dihydrochloride monohydrate/, Solubility at 25 °C (g/100 mL): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60, In water, 0.02 g/100 mL at 25 °C, 3.10e-01 g/L | |

| Record name | Metoclopramide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

364-62-5 | |

| Record name | Metoclopramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoclopramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4YEB44I46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metoclopramide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-173, 146.5-148 °C, 147.25 °C | |

| Record name | Metoclopramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoclopramide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.